molecular formula C22H25NO4 B557519 Fmoc-L-beta-homoleucine CAS No. 193887-44-4

Fmoc-L-beta-homoleucine

Cat. No. B557519
CAS RN: 193887-44-4
M. Wt: 367,44 g/mole
InChI Key: YLVSABQQLLRFIJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-beta-homoleucine is a chemical compound with the molecular formula C22H25NO4 . It is also known by other names such as Fmoc-beta-Holeu-OH, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, and (S)-3-(Fmoc-amino)-5-methylhexanoic acid . The molecular weight of this compound is 367.4 g/mol .


Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The process involves multiple steps including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid . The InChI representation of the molecule is InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 . The Canonical SMILES representation is CC©CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 g/mol . The compound has a computed XLogP3-AA value of 4.3 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Fmoc-L-β-HLeu is widely used in scientific research applications. It is often used as a substitute for leucine in peptide synthesis, as it is structurally similar to leucine and can be used to produce peptides with a higher degree of accuracy. It is also used in protein engineering, as it can be used to introduce specific amino acid sequences into proteins. Furthermore, Fmoc-L-β-HLeu is used in drug discovery, as it can be used to synthesize small peptides that can be used to identify potential drug targets.

Mechanism of Action

Target of Action

Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .

Mode of Action

This compound acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

The specific biochemical pathways affected by this compound are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound.

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-L-β-HLeu in laboratory experiments is that it is structurally similar to leucine, and can be used to produce peptides with a higher degree of accuracy. Furthermore, Fmoc-L-β-HLeu is relatively inexpensive and easy to obtain. The main limitation of using Fmoc-L-β-HLeu in laboratory experiments is that it is not as well studied as leucine, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the use of Fmoc-L-β-HLeu in scientific research. One potential direction is to further investigate the mechanism of action of Fmoc-L-β-HLeu and its potential applications in protein engineering and drug discovery. Additionally, further research could be conducted to explore the potential therapeutic applications of Fmoc-L-β-HLeu, as well as its potential toxicity in humans. Finally, research could be conducted to explore the potential applications of Fmoc-L-β-HLeu in biotechnology, such as in the production of therapeutic proteins and peptides.

Synthesis Methods

Fmoc-L-β-HLeu is synthesized by a process known as Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This process involves the reaction of a 9-fluorenylmethyl ester with a carboxylic acid, such as leucine, to produce a 9-fluorenylmethyloxycarbonyl derivative. This derivative is then reacted with a base, such as sodium hydroxide, to produce Fmoc-L-β-HLeu.

Safety and Hazards

The safety data sheet for Fmoc-L-beta-homoleucine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSABQQLLRFIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375815
Record name Fmoc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193887-44-4
Record name Fmoc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.